molecular formula C15H17N3O4S B5968829 ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B5968829
M. Wt: 335.4 g/mol
InChI Key: PIOFZRPYTNJKHA-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a thiazine derivative featuring a methylamino-substituted 4-oxo-5,6-dihydrothiazine ring conjugated to a benzoate ester via a carbamoyl linkage. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of ~395.47 g/mol.

Properties

IUPAC Name

ethyl 4-[(2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-22-14(21)9-4-6-10(7-5-9)17-13(20)11-8-12(19)18-15(16-2)23-11/h4-7,11H,3,8H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFZRPYTNJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multiple steps:

  • Step 1: Preparation of 2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine through the reaction of 2-aminothiazine with methyl isocyanate.

  • Step 2: Formation of the intermediate benzoate ester via esterification.

  • Step 3: Coupling of the intermediate with the prepared thiazine derivative under specific conditions involving catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane.

Industrial Production Methods: On an industrial scale, these reactions are typically optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions under the influence of strong oxidizing agents like potassium permanganate, yielding corresponding oxidized products.

  • Reduction: Reduction with agents such as lithium aluminum hydride may lead to the reduction of specific functional groups within the compound.

  • Substitution: Various substitution reactions, especially nucleophilic substitutions, can occur at different sites of the compound due to its multiple functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Nucleophiles like hydroxide ions or amines under suitable conditions, often involving the use of a catalyst or a base.

Major Products Formed: The reaction products depend on the specific reagent and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might lead to alcohol derivatives.

Scientific Research Applications

Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate finds applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules.

  • Industry: May serve as an intermediate in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the thiazine ring, aromatic moieties, and ester groups, leading to distinct biological and physicochemical profiles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents on Thiazine Ring Aromatic/Functional Modifications Molecular Weight (g/mol) Notable Properties/Applications References
Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate 2-(methylamino) Unsubstituted benzoate ester ~395.47 Potential enzyme inhibition; moderate metabolic stability
Ethyl 4-({[4-oxo-2-(4-toluidino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate (375832-93-2) 2-(4-toluidino) p-Methylphenyl substitution 411.47 Increased lipophilicity (logP ~3.1); possible enhanced receptor binding
Dimethyl 5-(((2-((2,5-bis(methyloxy)phenyl)amino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl)amino)-1,3-benzenedicarboxylate (585553-44-2) 2-(2,5-dimethoxyphenyl)amino Dimethoxybenzene; additional ester group 501.509 Enhanced electron-donating effects; potential photostability
Ethametsulfuron-methyl (97780-06-8) N/A (triazine core) Sulfonylurea bridge; methyl benzoate 410.39 Herbicidal activity (ALS inhibitor)
Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate 3-(4-chlorobenzyl); 6-ethylcarbamoyl Chlorinated aromatic group; carbamoyl ~495.98 Electronegative substituents; pesticidal potential

Key Observations:

  • Substituent Effects: Methylamino (Target Compound): Enhances hydrogen-bonding capacity compared to bulkier aromatic groups (e.g., 4-toluidino). This may improve solubility but reduce membrane permeability . Chlorophenyl (Ethyl 4-[[3-[(4-chlorophenyl)methyl]...]]): Introduces electronegativity, possibly enhancing interaction with electron-rich enzyme pockets .
  • Ester Modifications :
    • The dimethyl ester in 585553-44-2 adds steric bulk, reducing metabolic hydrolysis rates compared to ethyl esters .
  • Core Heterocycle :
    • Thiazine derivatives (target compound) vs. triazine (ethametsulfuron-methyl): Thiazine’s sulfur atom may confer redox activity or metal-binding capacity, whereas triazines are more rigid and electron-deficient .

Research Findings

Metabolic Stability and Pathways

  • Thiazine derivatives undergo oxidative metabolism (e.g., hydroxylation) and ring-opening reactions. The target compound’s methylamino group may reduce susceptibility to cytochrome P450-mediated oxidation compared to xylazine’s dimethylphenyl group, as seen in equine and rat models .
  • Ester hydrolysis (common in benzoate-containing compounds) is a likely metabolic pathway, producing carboxylic acid derivatives with altered bioavailability .

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